N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide is a synthetic organic compound Its structure includes a cyanocyclopentyl group, a dimethylpyrimidinyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Synthesis of the dimethylpyrimidinyl group: This involves the condensation of appropriate aldehydes or ketones with urea or thiourea in the presence of acid catalysts.
Coupling reactions: The final step involves coupling the cyanocyclopentyl group with the dimethylpyrimidinyl group through a sulfanylacetamide linkage, often using reagents like thionyl chloride or other activating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to primary amines.
Substitution: The compound may participate in nucleophilic substitution reactions, especially at the pyrimidinyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design targeting specific enzymes or receptors.
Biology: Use as a biochemical probe to study cellular pathways.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide: can be compared with other cyanocyclopentyl derivatives or dimethylpyrimidinyl compounds.
Unique Features: The combination of the cyanocyclopentyl and dimethylpyrimidinyl groups linked by a sulfanylacetamide moiety may confer unique chemical and biological properties not found in other similar compounds.
This structure provides a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2,6-dimethylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10-7-13(17-11(2)16-10)20-8-12(19)18-14(9-15)5-3-4-6-14/h7H,3-6,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYCVSHWXYMTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)SCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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